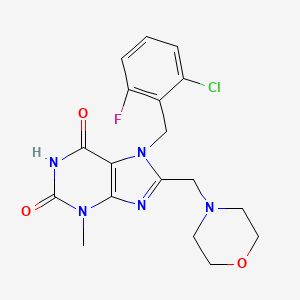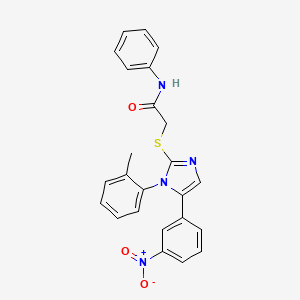
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known as NITD-688, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by a group of scientists led by Professor Zihe Rao at Tsinghua University in China. Since then, it has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学的研究の応用
Anticonvulsant Activity
The compound, belonging to the omega-(1H-imidazol-1-yl)-N-phenylacetamide class, has been explored for its potential anticonvulsant effects. A study involving the synthesis of various derivatives, including those with nitro and other substituents, highlighted the anticonvulsant activity against seizures induced by maximal electroshock. The investigation found one of the derivatives to exhibit significant activity, demonstrating the therapeutic potential of these compounds in seizure management (Aktürk et al., 2002).
Glutaminase Inhibition for Cancer Therapy
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , has shown promising results in inhibiting kidney-type glutaminase (GLS). GLS is a critical enzyme in cancer cell metabolism, making its inhibition a target for anticancer therapy. The study identified analogs that not only retained the potency of BPTES but also presented an opportunity for improved solubility and pharmacokinetic profiles. These findings suggest a potential application in developing more effective cancer treatments (Shukla et al., 2012).
Antimicrobial Properties
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of 2-amino-1,3,4-oxadiazole derivatives and their subsequent acylation led to compounds with significant antibacterial activity against Salmonella typhi. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics (Salama, 2020).
pKa and Physicochemical Characterization
Determining the pKa values of newly synthesized drug precursors, including derivatives of the compound , provides essential information on their physicochemical properties. Understanding these properties is crucial for drug formulation and predicting the behavior of these compounds in biological systems. The study found varying pKa values, indicating the compounds' differing acid-base characteristics, which could influence their absorption and distribution within the body (Duran & Canbaz, 2013).
Anticancer Activity
Further investigation into the compound's derivatives has explored their potential as anticancer agents. The synthesis of new derivatives and their biological evaluation against various cancer cell lines have provided insights into their therapeutic potential. Some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the promise of these compounds in cancer treatment (Duran & Demirayak, 2012).
特性
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-17-8-5-6-13-21(17)27-22(18-9-7-12-20(14-18)28(30)31)15-25-24(27)32-16-23(29)26-19-10-3-2-4-11-19/h2-15H,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKJBLFNLQDCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

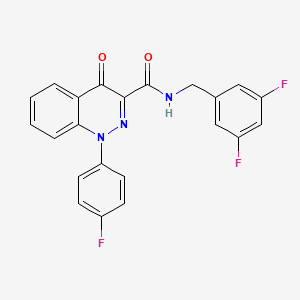
![Ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2693555.png)
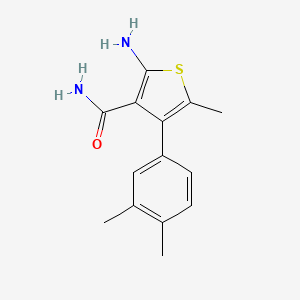
![N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2693557.png)
![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)
![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)
![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)
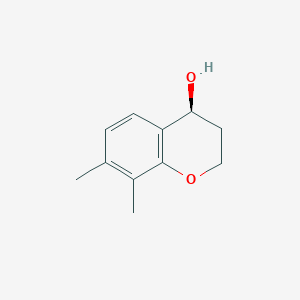
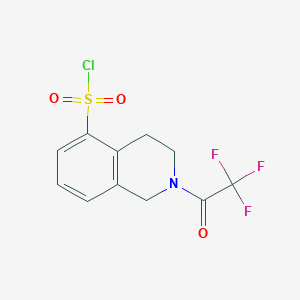
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2693568.png)
![2-(4-Fluorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2693573.png)

